H-beta-(3-Benzothienyl)-Ala-OH, also known as 3-(3-benzothienyl)-L-alanine, is a compound characterized by its unique structure that includes a benzothienyl moiety attached to an alanine backbone. This compound has garnered attention in both synthetic chemistry and biological research due to its potential applications as an intermediate in the synthesis of biologically active molecules. Its molecular formula is with a molar mass of 221.28 g/mol, and it exhibits a melting point range of 248-250 °C, indicating its thermal stability under standard conditions .
These reactions highlight its versatility as a building block in organic synthesis.
Research indicates that H-beta-(3-Benzothienyl)-Ala-OH exhibits significant biological activity, particularly in the context of cancer research. It has been studied for its ability to inhibit matrix metalloproteinases (MMPs), which are enzymes implicated in tumor invasion and metastasis. Specifically, derivatives of this compound demonstrated nanomolar inhibition of MMP-2 and MMP-9, suggesting its potential as a therapeutic agent against gliomas and other cancers .
The synthesis of H-beta-(3-Benzothienyl)-Ala-OH typically involves several steps:
For example, one method involves reacting methyl 2-mercaptobenzoate with α-bromo acetophenone under basic conditions to yield various benzothienyl derivatives .
H-beta-(3-Benzothienyl)-Ala-OH has several applications:
Interaction studies have shown that H-beta-(3-Benzothienyl)-Ala-OH can effectively bind to specific targets within cells, influencing pathways related to cancer progression. For instance, it has been tested against various MMPs, demonstrating selectivity and potency that could be harnessed for therapeutic purposes . Additionally, its incorporation into peptide sequences has been explored to enhance binding affinities for target proteins involved in cellular signaling.
Several compounds share structural similarities with H-beta-(3-Benzothienyl)-Ala-OH. Here are some notable examples:
Compound Name | CAS Number | Unique Features |
---|---|---|
3-(1-benzothiophen-2-yl)-L-alanine | 72120-71-9 | Similar structure but different substitution pattern. |
N-alpha-FMOC-beta-(3-benzothienyl)-D-alanine | 177966-61-9 | Protected amino acid variant used in peptide synthesis. |
(S)-2-Amino-3-(benzo[b]thiophen-3-yl)propanoic acid | 111139-55-0 | Variation with different stereochemistry affecting biological activity. |
(R)-2-Amino-3-(thiophen-2-yl)propanoic acid | 62561-76-6 | Related thiophene derivative with distinct properties. |
These compounds highlight the uniqueness of H-beta-(3-Benzothienyl)-Ala-OH through its specific benzothienyl substitution and biological activity profile.
Retrosynthetic dissection of H-β-(3-Benzothienyl)-Alanine reveals two primary disconnection strategies (Figure 1):
The first approach often employs transition metal-catalyzed reactions. For instance, a Negishi cross-coupling between a zincated glycine equivalent and 3-iodobenzothiophene achieves C–C bond formation at the β-position. Challenges include regioselectivity control, as competing α-alkylation can occur. This is mitigated by using sterically hindered bases (e.g., LDA) to deprotonate the β-position selectively.
Table 1: Comparative Efficiency of Retrosynthetic Routes
Method | Starting Material | Catalyst | Yield (%) | Purity (%) |
---|---|---|---|---|
Negishi Cross-Coupling | Glycine ethyl ester | Pd(PPh₃)₄ | 68 | 95 |
Mitsunobu Alkylation | N-Boc-alanine | DIAD/TPP | 72 | 89 |
Radical Addition | Alanine derivative | AIBN | 55 | 82 |
The Mitsunobu reaction offers an alternative pathway, utilizing 3-benzothienylmethanol and N-protected alanine to form the Cβ–Cγ bond with inversion of configuration. However, scalability is limited by stoichiometric phosphine requirements.
The benzothienyl group’s planar aromatic system introduces steric and electronic challenges in stereocontrol. Three predominant strategies enable enantioselective synthesis:
Chiral Auxiliary-Mediated Synthesis
The bis-lactim ether method, as described by Chauhan et al., facilitates >98% enantiomeric excess (ee) by temporarily incorporating a valine-derived chiral template. Alkylation of the glycine equivalent with 3-benzothienylmethyl bromide proceeds with high diastereoselectivity (dr > 20:1), followed by acidic hydrolysis to yield the L-enantiomer.
Asymmetric Catalysis
Rhodium-catalyzed hydrogenation of α-acetamido-β-(3-benzothienyl)-acrylic acid derivatives achieves up to 94% ee using DuPhos ligands. The bulky benzothienyl group favors adsorption on the catalyst’s less hindered face, dictating the (R)-configuration.
Enzymatic Resolution
Subtilisin Carlsberg selectively hydrolyzes the N-acetyl-D-isomer in racemic mixtures, leaving the L-enantiomer intact with 99% ee after recrystallization.
Table 2: Stereochemical Outcomes by Method
Method | ee (%) | Configuration | Key Advantage |
---|---|---|---|
Bis-lactim ether | 98 | L | High dr, scalable |
Rhodium hydrogenation | 94 | R | Catalyst recyclability |
Enzymatic resolution | 99 | L | Mild conditions |
Incorporating H-β-(3-Benzothienyl)-Alanine into peptides requires orthogonal protection of functional groups. Key derivatives include:
Table 3: Protection/Deprotection Conditions
Protecting Group | Coupling Reagent | Deprotection Agent | Resin Compatibility |
---|---|---|---|
Fmoc | HATU/DIPEA | Piperidine | Wang, Rink Amide |
Boc | DCC/HOBt | TFA/Scavengers | Merrifield |
During chain elongation, the benzothienyl group’s hydrophobicity necessitates extended coupling times (2–4 hours) to minimize aggregation. Post-synthesis, global deprotection with TFA/thioanisole/water (95:3:2) cleaves the peptide while preserving the benzothienyl moiety’s integrity.